molecular formula C5H9F3O2Si B1329312 Trimethylsilyl trifluoroacetate CAS No. 400-53-3

Trimethylsilyl trifluoroacetate

Cat. No. B1329312
CAS RN: 400-53-3
M. Wt: 186.2 g/mol
InChI Key: VIYXXANHGYSBLY-UHFFFAOYSA-N
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Description

Trimethylsilyl trifluoroacetate is a compound that has been studied for its utility in various chemical reactions and syntheses. It is known for its role as a silylating agent and a catalyst in organic synthesis, facilitating nucleophilic reactions in aprotic media . The compound's structure includes a trimethylsilyl group attached to a trifluoroacetate moiety, which imparts both steric and electronic effects that are crucial for its reactivity.

Synthesis Analysis

The synthesis of related trimethylsilyl compounds has been explored in several studies. For instance, difluoro(trimethylsilyl)acetonitrile was prepared by the insertion of difluorocarbene into silyl cyanide . Another synthesis involved the preparation of 2-(trifluoromethyl)allyltrimethylsilane through a Grignard reaction of ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride . These methods demonstrate the versatility of trimethylsilyl compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of trimethylsilyl trifluoroacetate has been determined using electron-diffraction data and computational methods. The compound exhibits a staggered anti conformation with C_s symmetry in the gas phase, which is the preferred conformation due to electrostatic interactions and steric effects . The detailed analysis of the molecular structure provides insight into the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Trimethylsilyl trifluoroacetate and related compounds participate in a variety of chemical reactions. For example, trimethylsilyl triflate acts as a catalyst in intramolecular cationic [5 + 2] cycloaddition reactions . It is also an effective reagent for the acylation of alcohols with acid anhydrides10. Additionally, trimethylsilyl bromide, a related compound, has been evaluated as a deprotecting reagent in peptide synthesis . These reactions highlight the compound's role in facilitating complex organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilyl trifluoroacetate are reflected in its reactivity and interaction with other molecules. The compound's vibrational properties have been studied through infrared and Raman spectroscopy, providing a scaled quantum mechanical force field that helps predict its behavior in various chemical environments . The compound's ability to act as a silylating agent and catalyst is a direct consequence of its unique physical and chemical properties, which have been exploited in numerous synthetic applications .

Scientific Research Applications

Gas Chromatographic Analysis

  • Application : TMS-TFA is used in the gas chromatographic analysis of trichothecenes, a type of mycotoxin produced by fungi (Kientz & Verweij, 1986).

Peptide Synthesis

  • Application : It has been found effective in cleaving protecting groups employed in peptide synthesis without significant side reactions, and with a much faster reaction rate than some other methods (Fujii et al., 1987).

Organic Synthesis

  • Application : TMS-TFA acts as a powerful silylating agent for organic compounds and accelerates various nucleophilic reactions in aprotic media (Noyori et al., 1981).

Solvent for Polar Compounds

  • Application : TMS-TFA serves as an excellent solvent for polar compounds like organic bases and amino acids, facilitating high concentrations in minimal solvent for gas chromatographic and mass spectrometric analyses (Donike, 1973).

Acylation of Alcohols

  • Application : It's used as a catalyst for the acylation of alcohols with acid anhydrides, providing an efficient and clean process (Procopiou et al., 1998).

Chemical Rearrangements

  • Application : TMS-TFA can induce selective reaction modes in the openingof cyclopropyl ketones and is used in the regioselective conversion of semibullvalenes to barrelenes (Demuth et al., 1981).

Promotion of Trimethylsilylation

  • Application : TMS-TFA increases the speed of trimethylsilylation of sterically hindered phenols, making the reaction more efficient (Hoffman & Peteranetz, 1972).

Microwave Irradiation Synthesis

  • Application : It's used in microwave irradiation synthesis for the preparation of derivatives of fatty alcohols for gas chromatography-mass spectrometric analysis (Dasgupta et al., 1994).

Metabolic Profiling Studies

  • Application : TMS-TFA derivatives are useful as internal standards in NMR-based metabolic profiling of biofluids like blood plasma and serum (Alum et al., 2008).

Trifluoromethylation of Arenes and Heteroarenes

  • Application : A synthesis method using TMS-TFA has been developed for the trifluoromethylation of aryl/heteroaryl iodides, demonstrating broad scope and excellent functional group tolerability (Wang et al., 2016).

Safety And Hazards

Trimethylsilyl trifluoroacetate is highly flammable and causes severe skin burns and eye damage . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Trimethylsilyl trifluoroacetate has been used in the development of high-performance lithium metal batteries . It has also been used in the stereoinversion of tertiary alcohols to tertiary-alkyl isonitriles and amines . These applications suggest potential future directions for the use of Trimethylsilyl trifluoroacetate in various fields.

properties

IUPAC Name

trimethylsilyl 2,2,2-trifluoroacetate
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InChI

InChI=1S/C5H9F3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYXXANHGYSBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059944
Record name Trimethylsilyl trifluoroacetate
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Trimethylsilyl trifluoroacetate

CAS RN

400-53-3
Record name Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester
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Record name Trimethylsilyl trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester
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Record name Trimethylsilyl trifluoroacetate
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Record name Trimethylsilyl trifluoroacetate
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Record name Trimethylsilyl trifluoroacetate
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Synthesis routes and methods

Procedure details

(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt (2.82 g) was suspended in 50 ml of acetonitrile and 13.5 g of N-methyl-N-(trimethylsilyl)trifluoroacetamide were added. After stirring for one hour at 40° C., the solvent and trifluoroacetic acid, trimethylsilyl ester formed were distilled off in vacuo. The remaining oil was dissolved again in 50 ml of dried acetonitrile, cooled to 0° C. and added dropwise to a solution of 3.48 g of an adduct of chlorosulfonylisocyanate and (S)-(2-oxo-3-azetidinyl)carbamic acid, phenylmethyl ester in 100 ml of acetonitrile at 0° C. with stirring. After continuous stirring overnight, the solvent was distilled off in vacuo and the residue stirred (1 hour) with 200 ml of isopropanol. (S)-3-[[(Phenylmethoxy)carbonyl]amino]-N-[[2-(2,3-dihydroxybenzoyl)hydrazino]sulfonyl]-2-oxo-1-azetidinecarboxamide precipitated from the solution. Isolation by filtration and washing with ether yielded 3.87 g of white powder.
Name
(2,3-Dihydroxybenzoyl)hydrazine, trifluoroacetate salt
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
MED Lestard, ME Tuttolomondo, EL Varetti… - Journal of Molecular …, 2010 - Elsevier
The molecular structure of trimethylsilyl trifluoroacetate, CF 3 C(O)OSi(CH 3 ) 3 , has been determined in the gas phase from electron-diffraction data supplemented by ab initio (MP2) …
Number of citations: 2 www.sciencedirect.com
MED Lestard, RAC Picot, ME Tuttolomondo… - Vibrational …, 2013 - Elsevier
… Based on these results and using the concept of “conformational transfer”, we employed the trimethylsilyl trifluoroacetate experimental electron-diffraction structure [14] for a comparison …
Number of citations: 5 www.sciencedirect.com
MF Connil, B Jousseaume, N Noiret… - The Journal of Organic …, 1994 - ACS Publications
… The selectivity of the concurrent eliminationof trimethylsilyl acetate was not as good as the eliminationof trimethylsilyl trifluoroacetate suggesting that two different mechanisms were …
Number of citations: 9 pubs.acs.org
KA Andrianov, SA Igonina, VI Sidorov, C Eaborn… - Journal of …, 1976 - Elsevier
… bond in the abnormal direction represented in Iv, to give benzyltrifluoroacetate and trimethylsilane, since the latter would readily undergo solvolysis to give trimethylsilyl trifluoroacetate …
Number of citations: 6 www.sciencedirect.com
K Matsuoka, N Komami, M Kojima, T Mita… - Journal of the …, 2020 - ACS Publications
… To our delight, the cleavage of one Si–C(sp 3 ) bond of A proceeded smoothly to afford trimethylsilyl trifluoroacetate (Me 3 SiOTFA, B) and methyl trifluoroacetate (MeOTFA, D), as …
Number of citations: 22 pubs.acs.org
JR Kalman, J Morgan, JT Pinhey, S Sternhell - Tetrahedron, 1999 - Elsevier
… addition oftetramethylsilane at 37C produced within 30 rain a solution, which the ~H NMR spectrum indicated to be a mixture of stoichiometric amounts of trimethylsilyl trifluoroacetate (/…
Number of citations: 3 www.sciencedirect.com
S Mori, F Okada, O Sekiguchi, M Fujishige… - Journal of …, 1997 - Elsevier
… The fragmentation of the fluorine analogue of | + ", trimethylsilyl trifluoroacetate 2 + ", is different from those of l +" and 3 +. except far a methyl loss from the molecular ions. In the case of …
Number of citations: 12 www.sciencedirect.com
M Demuth, G Mikhail, MV George - Helvetica Chimica Acta, 1981 - Wiley Online Library
… Trimethylsilyl trifluoroacetate (TMSTFA) and the polymer-supported sulfonate Nufion-TMS exhibit selective reaction modes in the opening of cyclopropyl ketones. The yields are …
Number of citations: 30 onlinelibrary.wiley.com
HJ Tsai, CW Hsieh - Journal of the Chinese Chemical Society, 2007 - Wiley Online Library
… Addition of trimethylsilyl trifluoroacetate to the carbanions of a-fluorobenzyl-phosphonate (3) or diisopropyl(fluorocarbethoxymethyl)phosphonate (9) formed the corresponding …
Number of citations: 6 onlinelibrary.wiley.com
RE Grote, ER Jarvo - Organic Letters, 2009 - ACS Publications
… and imine, we found that trimethylsilyl trifluoroacetate, a byproduct of allylsilane formation, accelerated imine formation. Trimethylsilyl trifluoroacetate was therefore included in the …
Number of citations: 41 pubs.acs.org

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